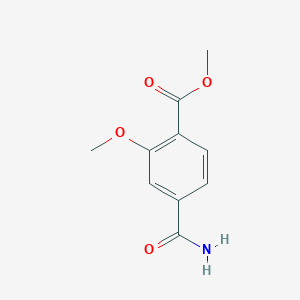
2-bromo-3-chloro-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-5-hydroxybenzoic acid (BCH) is a chemical compound that has recently been studied for its potential applications in various scientific fields. BCH is a derivative of benzoic acid, a compound found in nature, and is known to have a variety of biochemical and physiological effects.
科学的研究の応用
2-bromo-3-chloro-5-hydroxybenzoic acid has recently been studied for its potential applications in various scientific fields. In biochemistry, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of oxidative stress on cells. In pharmacology, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of drugs on cell metabolism. In environmental science, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of pollutants on ecosystems. In food science, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of food additives on human health.
作用機序
The mechanism of action of 2-bromo-3-chloro-5-hydroxybenzoic acid is not yet fully understood. However, it is believed that 2-bromo-3-chloro-5-hydroxybenzoic acid binds to certain molecules in the body, such as proteins and enzymes, and alters their structure and function. This alteration of structure and function of molecules can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-bromo-3-chloro-5-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-bromo-3-chloro-5-hydroxybenzoic acid has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. 2-bromo-3-chloro-5-hydroxybenzoic acid has also been found to increase the production of certain proteins, such as heat shock proteins, which can protect cells from stress. 2-bromo-3-chloro-5-hydroxybenzoic acid has also been found to decrease the production of certain enzymes, such as cyclooxygenase-2, which can lead to inflammation.
実験室実験の利点と制限
The use of 2-bromo-3-chloro-5-hydroxybenzoic acid in laboratory experiments has both advantages and limitations. The main advantage of using 2-bromo-3-chloro-5-hydroxybenzoic acid is that it is relatively easy to synthesize and can be used in a variety of studies. The main limitation of using 2-bromo-3-chloro-5-hydroxybenzoic acid is that its mechanism of action is not yet fully understood, and it can have unpredictable effects on cells and organisms.
将来の方向性
The potential applications of 2-bromo-3-chloro-5-hydroxybenzoic acid are vast and there are many possible future directions for research. Some possible future directions include studying the effects of 2-bromo-3-chloro-5-hydroxybenzoic acid on different types of cells, organisms, and diseases; developing new synthesis methods for 2-bromo-3-chloro-5-hydroxybenzoic acid; and exploring the potential therapeutic applications of 2-bromo-3-chloro-5-hydroxybenzoic acid. Additionally, further research is needed to better understand the mechanism of action of 2-bromo-3-chloro-5-hydroxybenzoic acid and to identify potential side effects.
合成法
2-bromo-3-chloro-5-hydroxybenzoic acid can be synthesized in two ways: a direct synthesis and an indirect synthesis. The direct synthesis involves the reaction of bromine and chlorine with benzoic acid in an organic solvent. This method is relatively simple and produces high yields of 2-bromo-3-chloro-5-hydroxybenzoic acid. The indirect synthesis involves the reaction of bromine and chlorine with benzoic anhydride. This method is more complicated and produces lower yields of 2-bromo-3-chloro-5-hydroxybenzoic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-3-chloro-5-hydroxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of bromination. The synthesis pathway involves the use of various reagents and conditions to facilitate the desired reactions.", "Starting Materials": [ "Salicylic acid", "Sodium hydroxide", "Chlorine gas", "Bromine", "Sulfuric acid", "Hydrogen peroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Salicylic acid is treated with sodium hydroxide to form sodium salicylate.", "Step 2: Chlorine gas is bubbled through a solution of sodium salicylate in water to form 3-chlorosalicylic acid.", "Step 3: 3-chlorosalicylic acid is treated with bromine in the presence of sulfuric acid to form 2-bromo-3-chlorosalicylic acid.", "Step 4: 2-bromo-3-chlorosalicylic acid is treated with hydrogen peroxide in the presence of sodium bicarbonate to form 2-bromo-3-chloro-5-hydroxybenzoic acid.", "Step 5: The final product is isolated and purified through recrystallization using ethanol and water." ] } | |
CAS番号 |
2092727-69-8 |
製品名 |
2-bromo-3-chloro-5-hydroxybenzoic acid |
分子式 |
C7H4BrClO3 |
分子量 |
251.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



